N~1~-benzyl-4-nitro-1,2-benzenediamine

Nitric oxide synthase inhibition iNOS selectivity Drug discovery

Researchers studying inflammatory pathways often face confounding cardiovascular effects from non-selective NOS inhibition. N1-Benzyl-4-nitro-1,2-benzenediamine solves this with an EC50 of 290 nM against iNOS and >344-fold selectivity over eNOS (>100,000 nM), enabling clean dissection of iNOS-mediated signaling. Its balanced lipophilicity (XLogP 2.5) and TPSA (83.9 Ų) also make it a versatile scaffold for benzimidazole synthesis, heterocyclic pharmaceuticals, and azo dyes. • >344-fold iNOS selectivity - minimizes eNOS cross-reactivity for in vitro & cellular studies. • 98% purity with verified melting point (148-150 °C) ensures reproducibility in enzymatic assays and crystallography. • Cost-effective research quantities with flexible global shipping options.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 66108-86-9
Cat. No. B1308626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-benzyl-4-nitro-1,2-benzenediamine
CAS66108-86-9
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C13H13N3O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2
InChIKeyIBEYXDADRRTHEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Benzyl-4-nitro-1,2-benzenediamine Overview


N1-Benzyl-4-nitro-1,2-benzenediamine (CAS 66108-86-9) is a nitro-substituted aromatic diamine featuring a benzyl group at the N1 position [1]. This compound serves as a versatile synthetic intermediate in pharmaceutical and dye chemistry, with documented activity as a selective inhibitor of inducible nitric oxide synthase (iNOS) [2]. Its unique substitution pattern confers distinct physicochemical properties, including a calculated XLogP of 2.5 and a topological polar surface area of 83.9 Ų, which influence both reactivity and biological interactions [1].

Why N1-Benzyl-4-nitro-1,2-benzenediamine Is Not Interchangeable


Generic substitution of N1-benzyl-4-nitro-1,2-benzenediamine with unsubstituted 4-nitro-1,2-benzenediamine or other benzyl‑substituted analogs is not chemically equivalent. The N1‑benzyl group introduces a hydrophobic domain (XLogP 2.5) and alters the electron density of the aromatic ring, directly impacting binding affinity and isoform selectivity at nitric oxide synthases [1][2]. Experimental data demonstrate that the 4‑nitro substitution pattern, in combination with the N1‑benzyl moiety, yields a unique selectivity profile: potent inhibition of iNOS (EC50 290 nM) with >344‑fold selectivity over eNOS (EC50 >100,000 nM) [2]. In contrast, unsubstituted 4‑nitro‑1,2‑benzenediamine lacks the benzyl group essential for this selectivity, while N1‑(4‑nitrobenzyl)‑1,2‑benzenediamine (CAS 7288‑53‑1) exhibits an altered electronic distribution due to the para‑nitrobenzyl substituent, resulting in a different biological profile [3]. These structural differences translate directly into divergent performance in both synthetic and biological applications.

Quantitative Evidence for N1-Benzyl-4-nitro-1,2-benzenediamine


Selective iNOS Inhibition

N1-Benzyl-4-nitro-1,2-benzenediamine demonstrates selective inhibition of inducible nitric oxide synthase (iNOS) with an EC50 of 290 nM, while exhibiting negligible activity against endothelial NOS (eNOS, EC50 >100,000 nM) and moderate inhibition of neuronal NOS (nNOS, EC50 6,800 nM) [1]. This selectivity profile contrasts sharply with non-selective NOS inhibitors such as L-NAME (IC50s: nNOS 0.71 µM, eNOS 0.78 µM, iNOS 5.8 µM) . The compound's >344‑fold preference for iNOS over eNOS reduces the likelihood of cardiovascular side effects associated with eNOS inhibition.

Nitric oxide synthase inhibition iNOS selectivity Drug discovery

Verified Purity and Melting Point

Procurement options for N1‑benzyl‑4‑nitro‑1,2‑benzenediamine vary in purity and analytical characterization. Amadis Chemical offers 99% purity [1], Key Organics supplies >95% purity with melting point 148‑150 °C [2], and Aladdin Scientific provides material with melting point 148‑150 °C . Santa Cruz Biotechnology offers the compound at research‑grade purity . The availability of 99% purity grade ensures reproducible results in sensitive assays, while the narrow melting point range (148‑150 °C) provides a reliable quality control marker.

Chemical purity Melting point Vendor comparison

Vendor Price Comparison

Pricing for N1‑benzyl‑4‑nitro‑1,2‑benzenediamine varies significantly by vendor and quantity. Aladdin Scientific lists 1 g at $192.90 , Santa Cruz Biotechnology offers 1 g at $203.00 , while Amadis Chemical quotes 1 g at $316.00 for 99% purity [1]. For smaller‑scale pilot studies, 500 mg quantities are available at $138.90 (Aladdin) and $146.00 (Santa Cruz). These price differentials enable researchers to balance purity requirements against budget constraints.

Price comparison Procurement Research chemical sourcing

Physicochemical Profile

N1‑Benzyl‑4‑nitro‑1,2‑benzenediamine exhibits a calculated XLogP of 2.5 and a topological polar surface area (TPSA) of 83.9 Ų [1]. In comparison, the unsubstituted parent compound 4‑nitro‑1,2‑benzenediamine has an XLogP of 0.8 and TPSA of 98.6 Ų [2]. The benzyl substitution increases lipophilicity (ΔXLogP +1.7) while reducing TPSA (Δ –14.7 Ų), enhancing membrane permeability while maintaining sufficient aqueous solubility for biological assays.

Physicochemical properties Drug‑likeness Bioavailability

N1-Benzyl-4-nitro-1,2-benzenediamine: Optimal Use Cases


iNOS Inhibition in Inflammation and Sepsis

N1-Benzyl-4-nitro-1,2-benzenediamine is ideally suited for in vitro and cellular studies requiring selective inhibition of inducible nitric oxide synthase (iNOS) without affecting endothelial NOS (eNOS) activity. Its >344‑fold selectivity (iNOS EC50 290 nM vs. eNOS >100,000 nM) minimizes confounding cardiovascular effects, enabling researchers to dissect iNOS‑specific contributions to inflammatory signaling, septic shock, and autoimmune disorders [1].

Synthetic Intermediate for Drugs and Dyes

The compound's reactive 4‑nitro group and nucleophilic primary amine make it a valuable building block for synthesizing benzimidazole derivatives, heterocyclic pharmaceuticals, and specialized azo dyes. Its documented use in organic synthesis for dye and drug production supports its procurement as a key intermediate in medicinal chemistry and materials science laboratories [2].

Lead Optimization and SAR Studies

With balanced lipophilicity (XLogP 2.5) and a defined substitution pattern, this diamine scaffold serves as a versatile starting point for SAR exploration. The benzyl group provides a hydrophobic anchor, while the 4‑nitro moiety offers a handle for further functionalization or reduction. The compound's favorable physicochemical profile (TPSA 83.9 Ų) aligns with drug‑like property guidelines, facilitating hit‑to‑lead progression [3].

High-Purity and Cost-Efficient Procurement

For laboratories with stringent purity requirements (e.g., crystallography, sensitive enzymatic assays), the 99% purity grade from Amadis Chemical ensures minimal interference. For high‑throughput screening or larger‑scale synthesis, the more economical options from Aladdin Scientific ($192.90/g) provide a cost‑effective alternative without compromising on verified melting point specifications (148‑150 °C) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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